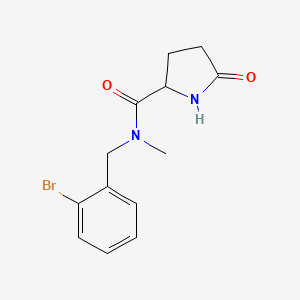
n-(2-Bromobenzyl)-N-methyl-5-oxopyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(2-Bromobenzyl)-N-methyl-5-oxopyrrolidine-2-carboxamide: is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a bromobenzyl group attached to a pyrrolidine ring, which is further substituted with a methyl group and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Bromobenzyl)-N-methyl-5-oxopyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzyl chloride and N-methyl-5-oxopyrrolidine-2-carboxylic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Procedure: The 2-bromobenzyl chloride is reacted with N-methyl-5-oxopyrrolidine-2-carboxylic acid in an appropriate solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromobenzyl group, leading to the formation of corresponding bromobenzyl alcohol or bromobenzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, converting it to the corresponding alcohol.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be used in substitution reactions.
Major Products:
Oxidation: Bromobenzyl alcohol, bromobenzaldehyde.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Organic Synthesis: n-(2-Bromobenzyl)-N-methyl-5-oxopyrrolidine-2-carboxamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and inhibition due to its amide functionality.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of n-(2-Bromobenzyl)-N-methyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The bromobenzyl group can participate in halogen bonding, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
相似化合物的比较
- n-(2-Chlorobenzyl)-N-methyl-5-oxopyrrolidine-2-carboxamide
- n-(2-Fluorobenzyl)-N-methyl-5-oxopyrrolidine-2-carboxamide
- n-(2-Iodobenzyl)-N-methyl-5-oxopyrrolidine-2-carboxamide
Comparison:
- Uniqueness: The presence of the bromine atom in n-(2-Bromobenzyl)-N-methyl-5-oxopyrrolidine-2-carboxamide imparts unique reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and biological activity.
- Reactivity: Bromine is more reactive in substitution reactions compared to chlorine and fluorine, making the bromobenzyl derivative more versatile in synthetic applications.
- Biological Activity: The specific interactions of the bromobenzyl group with biological targets can differ from those of other halogenated derivatives, potentially leading to distinct pharmacological profiles.
属性
分子式 |
C13H15BrN2O2 |
|---|---|
分子量 |
311.17 g/mol |
IUPAC 名称 |
N-[(2-bromophenyl)methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H15BrN2O2/c1-16(8-9-4-2-3-5-10(9)14)13(18)11-6-7-12(17)15-11/h2-5,11H,6-8H2,1H3,(H,15,17) |
InChI 键 |
YKTNDDFGLLDUQP-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CC=CC=C1Br)C(=O)C2CCC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


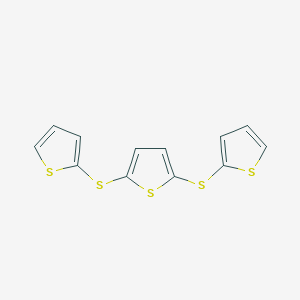

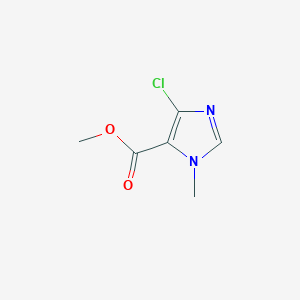
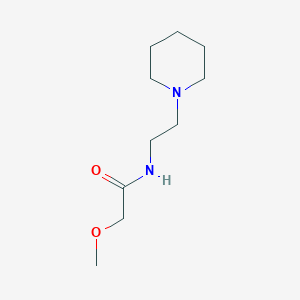
![6-Oxa-2-azaspiro[3.4]octan-8-amine](/img/structure/B14905027.png)
![2-(2-(2-Hydroxyethoxy)ethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one](/img/structure/B14905036.png)
![(4-Bromo-1h-pyrrol-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14905042.png)
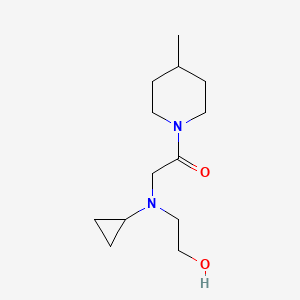
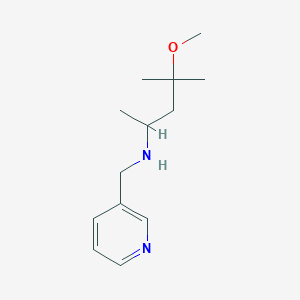
![Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14905073.png)


![6-{[(3-Chlorophenyl)carbonyl]amino}hexanoic acid](/img/structure/B14905094.png)
![(3S,5S)-2-(tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]Octane-3-carboxylic acid](/img/structure/B14905108.png)
